molecular formula C15H10O2 B5592176 1-benzofuran-3-yl(phenyl)methanone

1-benzofuran-3-yl(phenyl)methanone

Cat. No.: B5592176
M. Wt: 222.24 g/mol
InChI Key: TWWAVGXQPVEBKZ-UHFFFAOYSA-N
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Description

1-benzofuran-3-yl(phenyl)methanone is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.068079557 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of benzofuran derivatives, including 1-benzofuran-3-yl(phenyl)methanone, have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results against a range of microbial strains. The antimicrobial activity is attributed to the structural framework of the benzofuran derivatives, which interacts with microbial cell components, leading to inhibition of microbial growth (Kenchappa et al., 2016); (Rashmi et al., 2014).

Antioxidant Activity

Benzofuran derivatives also exhibit significant antioxidant activities. These activities are measured through various in vitro assays, indicating their potential to scavenge free radicals, thereby protecting against oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role (Ali et al., 2020).

Enzymatic Inhibition

In the realm of enzymatic inhibition, certain benzofuran derivatives have been identified as potent inhibitors of α-amylase, an enzyme relevant in the context of diabetes management by modulating glucose absorption rates. This suggests potential therapeutic applications in managing blood sugar levels (Ali et al., 2020).

Probe for β-Amyloid Plaques

In the field of neurodegenerative diseases, specifically Alzheimer's disease, benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as novel probes for β-amyloid plaques, a hallmark of the disease. These compounds have demonstrated high affinity for Aβ(1-42) aggregates, suggesting their utility in imaging and diagnostic applications (Cui et al., 2011).

Antiproliferative Effects

Some benzofuran derivatives have shown antiproliferative effects against cancer cell lines, indicating their potential in cancer therapy. The mechanism involves the inhibition of cell proliferation and inducing apoptosis in cancer cells, providing a basis for further investigation into their anticancer properties (Parekh et al., 2011).

Mechanism of Action

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

There is a need to collect the latest information in this promising area . The full therapeutic potential of benzofuran-based compounds can be utilized for the treatment of microbial diseases . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents .

Properties

IUPAC Name

1-benzofuran-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWAVGXQPVEBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.